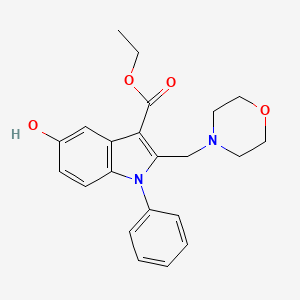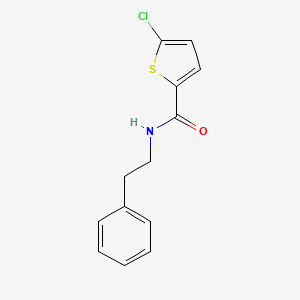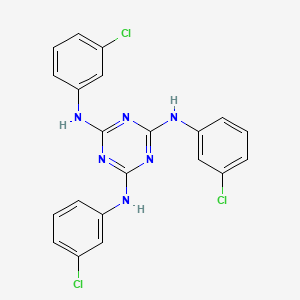![molecular formula C11H8Cl2N2S B14949180 2-[(2,4-Dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B14949180.png)
2-[(2,4-Dichlorobenzyl)sulfanyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorobenzyl (2-pyrimidinyl) sulfide is a chemical compound that combines a dichlorobenzyl group with a pyrimidinyl sulfide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorobenzyl (2-pyrimidinyl) sulfide typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-mercaptopyrimidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for 2,4-dichlorobenzyl (2-pyrimidinyl) sulfide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichlorobenzyl (2-pyrimidinyl) sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
2,4-Dichlorobenzyl (2-pyrimidinyl) sulfide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2,4-dichlorobenzyl (2-pyrimidinyl) sulfide involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to and inhibiting the function of enzymes or proteins essential for microbial growth and survival. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties and used in throat lozenges.
2,4-Dichlorophenol: Utilized as an intermediate in the synthesis of herbicides and disinfectants.
2-Mercaptopyrimidine: A key starting material for the synthesis of various sulfur-containing compounds.
Uniqueness
2,4-Dichlorobenzyl (2-pyrimidinyl) sulfide is unique due to its combined structural features, which confer specific chemical reactivity and potential biological activity. Its dual functionality, derived from both the dichlorobenzyl and pyrimidinyl sulfide groups, allows for diverse applications and makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C11H8Cl2N2S |
|---|---|
Poids moléculaire |
271.2 g/mol |
Nom IUPAC |
2-[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C11H8Cl2N2S/c12-9-3-2-8(10(13)6-9)7-16-11-14-4-1-5-15-11/h1-6H,7H2 |
Clé InChI |
MTPGUBKMTXCBKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)SCC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Ethoxyphenyl)-4-{4-[1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B14949110.png)

![2,4-dichloro-N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]benzamide](/img/structure/B14949114.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B14949123.png)
![(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}prop-2-enenitrile](/img/structure/B14949130.png)
![N-(3-bromophenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B14949134.png)
![N'-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B14949157.png)

![1-[(E)-(4-nitrophenyl)diazenyl]-1-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14949173.png)

![6-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14949176.png)
![1-(2,4-Dibromophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B14949177.png)
![Morpholino[3-(morpholinocarbonyl)-5-nitrophenyl]methanone](/img/structure/B14949179.png)
